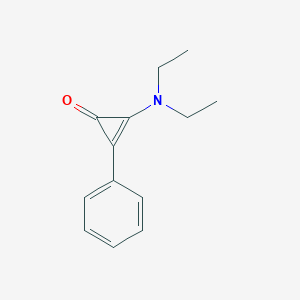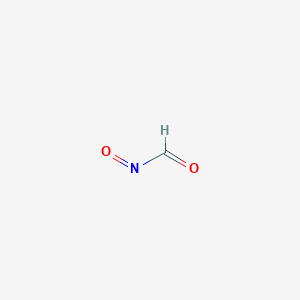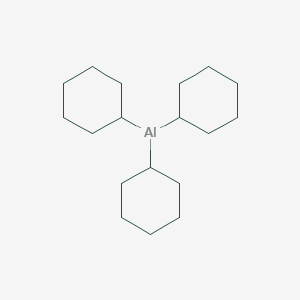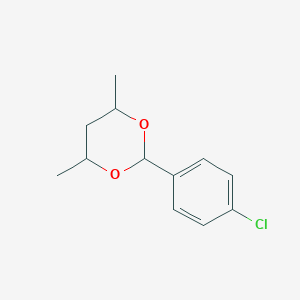
Salicylic acid, (p-chlorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salicylic acid, (p-chlorophenoxy)acetate is an organic compound that combines the properties of salicylic acid and p-chlorophenoxyacetic acid. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which allows it to participate in a variety of chemical reactions and exhibit specific biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of salicylic acid, (p-chlorophenoxy)acetate typically involves the esterification of salicylic acid with p-chlorophenoxyacetic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or phosphoric acid. The reaction conditions generally include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reactants are mixed in precise stoichiometric ratios, and the reaction is carried out in a controlled environment to optimize the reaction rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Salicylic acid, (p-chlorophenoxy)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.
Applications De Recherche Scientifique
Salicylic acid, (p-chlorophenoxy)acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in plant growth regulation and defense mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of skin conditions and inflammatory diseases.
Industry: It is used in the formulation of various industrial products, including herbicides and plant growth regulators.
Mécanisme D'action
The mechanism of action of salicylic acid, (p-chlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating the activity of enzymes involved in inflammatory responses or by influencing signaling pathways related to cell growth and differentiation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Salicylic Acid: Known for its use in acne treatment and as a precursor to aspirin.
p-Chlorophenoxyacetic Acid: Used as a plant growth regulator and herbicide.
Uniqueness
Salicylic acid, (p-chlorophenoxy)acetate combines the properties of both salicylic acid and p-chlorophenoxyacetic acid, making it unique in its ability to participate in a wide range of chemical reactions and exhibit diverse biological activities
Propriétés
Numéro CAS |
2225-15-2 |
|---|---|
Formule moléculaire |
C15H11ClO5 |
Poids moléculaire |
306.70 g/mol |
Nom IUPAC |
2-[2-(4-chlorophenoxy)acetyl]oxybenzoic acid |
InChI |
InChI=1S/C15H11ClO5/c16-10-5-7-11(8-6-10)20-9-14(17)21-13-4-2-1-3-12(13)15(18)19/h1-8H,9H2,(H,18,19) |
Clé InChI |
YLORRFCYNICFMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)OC(=O)COC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undeca-1(8),2(6),9-triene](/img/structure/B14746147.png)
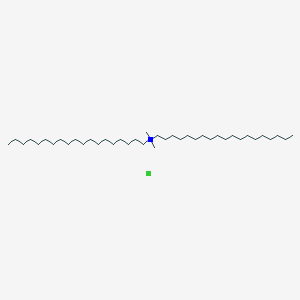
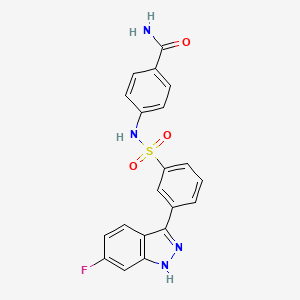
![6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl-](/img/structure/B14746163.png)

![2'-Chloro-3,4-dihydro-[1,1'-biphenyl]-1(2H)-ol](/img/structure/B14746168.png)

